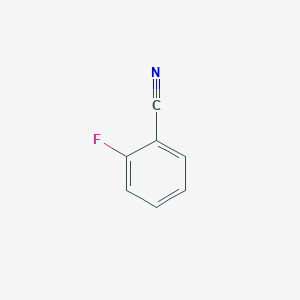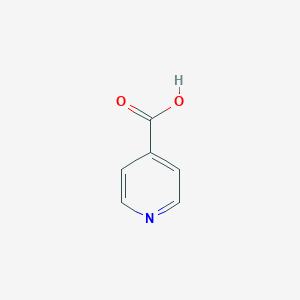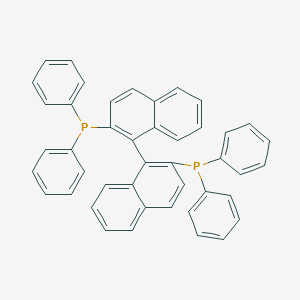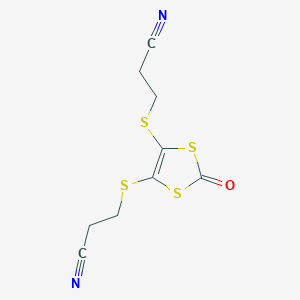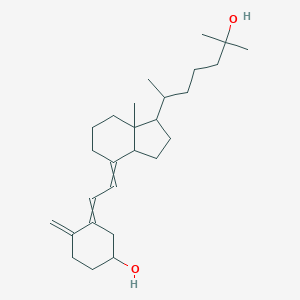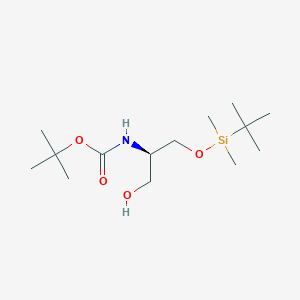
(R)-(+)-N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serinol
Übersicht
Beschreibung
“®-(+)-N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serinol” is a chemical compound with the linear formula (CH3)3CSi(CH3)2OCH2CH[NHCO2C(CH3)3]CH2OH . It has a molecular weight of 305.49 . This compound is used in peptide synthesis .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string [email protected]](CO)COSi©C©©C . This indicates that it contains a chiral center at the carbon atom bonded to the hydroxyl (OH) group .Physical And Chemical Properties Analysis
This compound has a melting point of 32-37 °C . Its optical activity is reported as [α]20/D +17°, c = 1 in chloroform .Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der wissenschaftlichen Forschungsanwendungen von (R)-(+)-N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serinol
Organische Leuchtdioden (OLEDs): Die Fähigkeit der tert-Butylgruppe, die molekulare Löslichkeit zu erhöhen und die durch Aggregation verursachte Selbstlöschung zu reduzieren, macht sie zu einer wertvollen Ergänzung für Verbindungen, die in OLEDs verwendet werden. Insbesondere hemmt sie die intramolekulare Schwingungsrelaxation und die intermolekulare π–π-Stapelung, die entscheidend sind, um eine hohe Photolumineszenzquantenausbeute in lösungsmittelverarbeiteten, nicht dotierten OLEDs zu erreichen .
Synthese von tert-Butylestern: tert-Butylester, wie z. B. This compound, finden breite Anwendung in der synthetischen organischen Chemie. Die direkte Einführung der tert-Butoxycarbonylgruppe in verschiedene organische Verbindungen wird durch Strömungs-Mikroreaktorsysteme erleichtert, wodurch der Prozess effizienter und nachhaltiger wird .
Chemische Transformationen: Die tert-Butylgruppe ist bekannt für ihr einzigartiges Reaktivitätsmuster, das in verschiedenen chemischen Transformationen genutzt wird. Dieser einfache Kohlenwasserstoffrest ist entscheidend, um Reaktionen durch seine sterischen Effekte und seine Fähigkeit, reaktive Zwischenprodukte zu stabilisieren, zu erleichtern .
Wirkmechanismus
Target of Action
It’s known that the tert-butoxycarbonyl group and the tert-butyl(dimethyl)silyl group are often used in synthetic organic chemistry . These groups can be introduced into a variety of organic compounds, suggesting that the targets could be diverse depending on the specific context .
Mode of Action
The compound acts as a protecting group in synthetic organic chemistry . The tert-butoxycarbonyl group and the tert-butyl(dimethyl)silyl group are used to protect functional groups in organic molecules during chemical reactions . This allows chemists to perform reactions on other parts of the molecule without affecting the protected group .
Biochemical Pathways
The compound is involved in the synthesis of various organic compounds . It plays a role in chemical transformations, and its unique reactivity pattern is utilized in biosynthetic and biodegradation pathways . The specific biochemical pathways affected by this compound would depend on the organic compound it is introduced into .
Pharmacokinetics
As a chemical reagent used in synthetic organic chemistry, it’s likely that its bioavailability and pharmacokinetics would depend on the specific context and the compound it is introduced into .
Result of Action
The introduction of the tert-butoxycarbonyl group and the tert-butyl(dimethyl)silyl group into organic compounds can result in the synthesis of a variety of organic compounds . The resultant compounds can have diverse molecular and cellular effects depending on their structure and function .
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-[(2R)-1-[tert-butyl(dimethyl)silyl]oxy-3-hydroxypropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31NO4Si/c1-13(2,3)19-12(17)15-11(9-16)10-18-20(7,8)14(4,5)6/h11,16H,9-10H2,1-8H3,(H,15,17)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOFEVZCVGPZCQ-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)CO[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CO)CO[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31NO4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448200 | |
| Record name | (R)-(+)-N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
152491-85-5 | |
| Record name | (R)-(+)-N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Boc-o-(tert-butyldimethylsilyl)-(R)-(+)-serinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





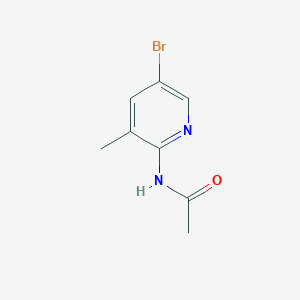
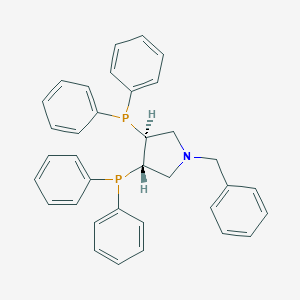
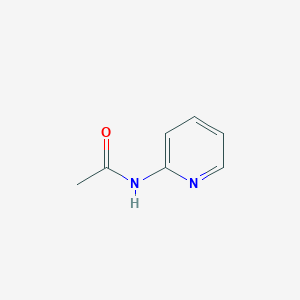
![3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene](/img/structure/B118709.png)
